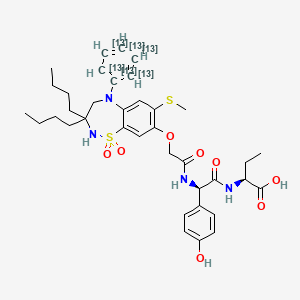
Odevixibat-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Odevixibat-13C6 is a labeled version of Odevixibat, a small molecule inhibitor of the ileal bile acid transporter. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Odevixibat. Odevixibat itself is developed by Albireo Pharma, Inc. for the treatment of various cholestatic liver diseases, including progressive familial intrahepatic cholestasis, biliary atresia, and Alagille syndrome .
Vorbereitungsmethoden
The preparation of Odevixibat-13C6 involves the incorporation of carbon-13 isotopes into the Odevixibat molecule. This is typically achieved through synthetic routes that involve the use of carbon-13 labeled reagents. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
Odevixibat-13C6, like its non-labeled counterpart, undergoes various chemical reactions. These include:
Oxidation: Odevixibat can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur under the influence of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of ester or amide bonds.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Odevixibat-13C6 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetic Studies: The labeled compound is used to trace the absorption, distribution, metabolism, and excretion of Odevixibat in biological systems.
Metabolic Pathway Analysis: Researchers use this compound to study the metabolic pathways and identify metabolites formed in vivo.
Drug Interaction Studies: It helps in understanding how Odevixibat interacts with other drugs and its impact on metabolic enzymes.
Disease Models: The compound is used in animal models to study its efficacy and safety in treating cholestatic liver diseases.
Wirkmechanismus
Odevixibat-13C6 functions similarly to Odevixibat by inhibiting the ileal bile acid transporter. This inhibition reduces the reabsorption of bile acids in the intestine, leading to a decrease in the bile acid pool circulating in the liver. The reduction in bile acids alleviates symptoms of cholestatic liver diseases, such as pruritus. The molecular targets involved include the ileal bile acid transporter and associated pathways in bile acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Odevixibat-13C6 is unique due to its carbon-13 labeling, which allows for detailed pharmacokinetic and metabolic studies. Similar compounds include:
Odevixibat: The non-labeled version used clinically for treating cholestatic liver diseases.
Maralixibat: Another ileal bile acid transporter inhibitor used for similar indications.
Elobixibat: A bile acid transporter inhibitor used for treating chronic constipation.
These compounds share similar mechanisms of action but differ in their specific applications and pharmacokinetic profiles .
Eigenschaften
Molekularformel |
C37H48N4O8S2 |
|---|---|
Molekulargewicht |
746.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[2-[[3,3-dibutyl-5-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-7-methylsulfanyl-1,1-dioxo-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl]oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1/i10+1,11+1,12+1,13+1,14+1,26+1 |
InChI-Schlüssel |
XULSCZPZVQIMFM-ZZATXSLZSA-N |
Isomerische SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)N[C@@H](CC)C(=O)O)SC)[13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4)CCCC |
Kanonische SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[(4S,12E)-18-methoxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid](/img/structure/B12364739.png)

![(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-15-hydroxy-1,2,11,12,16-pentamethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B12364747.png)
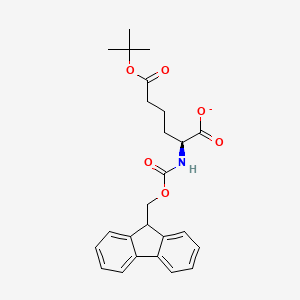
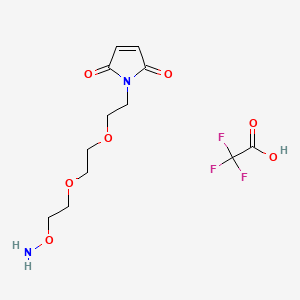

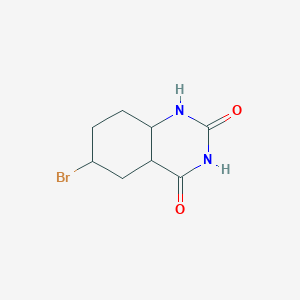
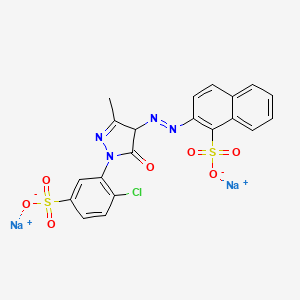
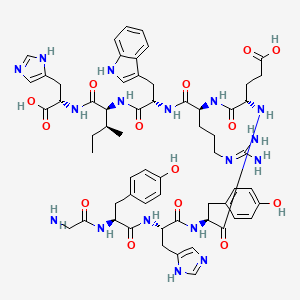

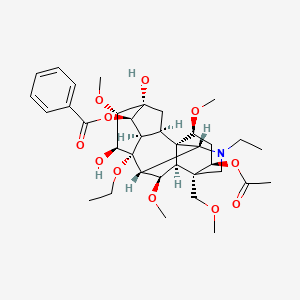
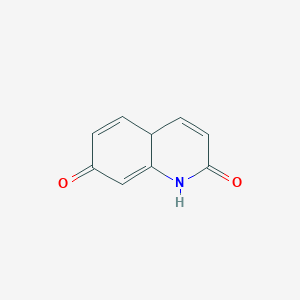
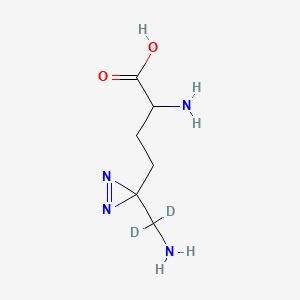
![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12364798.png)
